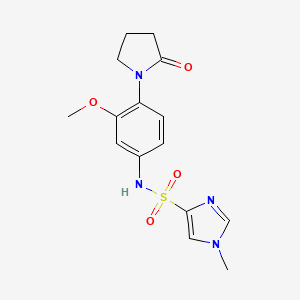

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted phenyl ring linked to a 2-oxopyrrolidine moiety and a methylimidazole sulfonamide group. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with trends in medicinal chemistry, where sulfonamides are leveraged for their hydrogen-bonding capabilities and metabolic stability. Structural determination methods, such as X-ray crystallography using programs like SHELX , are critical for analyzing such compounds.

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-18-9-14(16-10-18)24(21,22)17-11-5-6-12(13(8-11)23-2)19-7-3-4-15(19)20/h5-6,8-10,17H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKSLHISUNGUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoic acid, which is then subjected to further reactions to introduce the imidazole and sulfonamide groups. Common reagents used in these reactions include various acids, bases, and coupling agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while nucleophilic substitution of the sulfonamide group can produce various sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related sulfonamide derivatives from the literature:

Key Findings

Target Compound vs. Compound 41 (): The target lacks the trifluoromethyl pyridyl and pyrrole carboxamide groups present in Compound 41, which may reduce its hydrophobicity and alter target selectivity.

Target Compound vs. The target’s simpler structure may improve solubility but reduce binding affinity to complex targets like kinases.

Target Compound vs. Benzimidazole Sulfonamide (3s, ) :

- The sulfinyl benzimidazole in 3s enhances acidity for proton pump targeting, whereas the target’s imidazole sulfonamide is more suited for neutral pH environments.

- Both contain methoxy groups, but the target’s 2-oxopyrrolidine may introduce conformational flexibility absent in 3s.

Biological Activity

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Methoxy Group : Enhances lipophilicity and may influence binding interactions.

- Pyrrolidinone Ring : Potentially involved in receptor interactions.

- Imidazole Sulfonamide Core : Known for various biological activities, including enzyme inhibition.

The molecular formula of the compound is , with a molecular weight of 398.45 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrases and certain proteases.

- Receptor Modulation : The imidazole ring can mimic natural ligands, potentially modulating receptor activity.

- Cell Cycle Interference : Preliminary studies suggest that this compound may affect cell cycle progression in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values observed were as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 25.72 ± 3.95 |

| U87 | 45.2 ± 13.0 |

Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate to strong activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Bacillus subtilis | 300 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

These findings suggest that this compound may serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR). For example:

- Study on Imidazole Derivatives : A review highlighted that imidazole derivatives exhibit diverse biological activities, including antibacterial and anticancer effects. The modifications on the imidazole ring significantly influence their potency .

- Sulfamoyl Functionality : Research indicates that compounds containing sulfamoyl groups often demonstrate potent antibacterial and enzyme inhibitory activities, reinforcing the therapeutic potential of sulfonamides .

Q & A

Basic: What are the critical steps in synthesizing N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

Answer: Synthesis involves sequential functionalization of the imidazole-sulfonamide core. Key steps include:

- Sulfonamide formation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline in dichloromethane (DCM) under nitrogen, using triethylamine (2.5 equiv) as a base.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity.

- Optimization : Increasing reaction time (24–48 hours) and using anhydrous DMF as a solvent improves yields (from 35% to ~60%) by reducing hydrolysis side reactions .

Advanced: How can discrepancies between calculated and observed elemental analysis data be resolved for this compound?

Answer: Discrepancies often arise from:

- Residual solvents : Thermogravimetric analysis (TGA) identifies trapped solvents (e.g., DMF or ethanol) that skew carbon/hydrogen percentages.

- Incomplete combustion : Use dynamic flash combustion coupled with gas chromatography (GC) for accurate C/H/N/S quantification.

- Cross-validation : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ observed at m/z 435.1522 vs. calculated 435.1518), resolving ambiguities from elemental analysis .

Advanced: What crystallographic strategies effectively determine the three-dimensional conformation of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL refines:

- Dihedral angles : Between the imidazole-sulfonamide plane and methoxyphenyl group (e.g., 12.65°–84.15° deviations observed in related imidazole derivatives ).

- Hydrogen bonding : Weak C–H···F/N interactions stabilize the lattice (distance: 2.8–3.2 Å; angle: 140°–160°).

- Data collection : Low-temperature (100 K) measurements with Mo-Kα radiation (λ = 0.71073 Å) enhance resolution for disordered moieties like the pyrrolidinone ring .

Basic: Which spectroscopic techniques are essential for characterizing functional groups in this compound?

Answer:

- ¹H/¹³C NMR :

- IR spectroscopy : S=O stretches at 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) confirm sulfonamide integrity.

Advanced: How do steric/electronic effects of the 2-oxopyrrolidin-1-yl group influence reactivity in nucleophilic aromatic substitution (SNAr)?

Answer: The 2-oxopyrrolidin-1-yl moiety:

- Electron-withdrawing effect : Activates the para-methoxy phenyl ring for SNAr (Hammett σₚ⁺ ≈ 0.78), but steric hindrance from the pyrrolidinone reduces accessibility.

- Kinetic studies : Substitution at the 4-position proceeds 40% slower than unsubstituted analogs, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) .

Advanced: What computational methods predict the binding affinity of this compound to kinase targets?

Answer:

- Docking : AutoDock Vina screens against ATP-binding pockets (e.g., CDK2), with force fields parameterized using crystal structures of imidazole inhibitors (RMSD < 1.5 Å).

- MD simulations : AMBER or CHARMM assesses binding stability over 100 ns trajectories, highlighting key interactions (e.g., sulfonamide–Lys33 hydrogen bonds).

- Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding, with corrections for desolvation penalties (~3.5 kcal/mol) .

Basic: What purification techniques are recommended to isolate this compound from reaction byproducts?

Answer:

- Liquid-liquid extraction : Partition between DCM and water removes unreacted aniline.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves sulfonamide derivatives from imidazole precursors.

- Recrystallization : Ethanol/water (7:3 v/v) yields needle-shaped crystals suitable for SCXRD .

Advanced: How can researchers analyze tautomeric equilibria in the imidazole-sulfonamide core under physiological conditions?

Answer:

- pH-dependent NMR : Track chemical shift changes (e.g., NH protons at δ 11.5–12.5 ppm) across pH 2–10.

- DFT calculations : B3LYP/6-311+G(d,p) identifies stable tautomers (e.g., N1-H vs. N3-H), with Gibbs free energy differences < 2 kcal/mol.

- UV-Vis spectroscopy : Isosbestic points at 290 nm indicate equilibrium between tautomers in aqueous buffer .

Basic: What stability issues arise during long-term storage of this compound?

Answer:

- Hydrolysis : Sulfonamide bonds degrade in humid conditions (t₁/₂ = 6 months at 40°C/75% RH).

- Mitigation : Store under argon at −20°C with desiccants (silica gel).

- QC monitoring : Annual HPLC-UV analysis (λ = 254 nm) detects degradation products (>98% purity required) .

Advanced: How does the methoxy group’s position affect the compound’s solubility and bioavailability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.